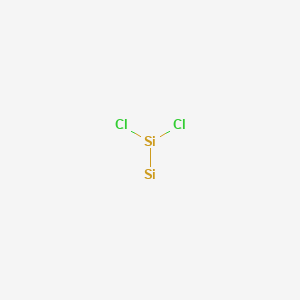![molecular formula C15H13ClN4 B13927379 n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding .
Medicine: Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in treating various conditions such as cancer, viral infections, and inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-(2-Chlorophenyl)benzimidazole
- 2-(4-Chlorophenyl)benzimidazole
- N-(3-chlorophenethyl)-4-nitrobenzamide
Comparison: Compared to similar compounds, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique acetamidine group, which enhances its binding affinity and specificity for certain biological targets. This structural feature differentiates it from other benzimidazole derivatives and contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C15H13ClN4 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
N'-[2-(2-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C15H13ClN4/c1-9(17)18-10-6-7-13-14(8-10)20-15(19-13)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18)(H,19,20) |
Clé InChI |
VFMFLVGFNCJOMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
